1,2,7-Tribromo-dibenzofuran
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Overview
Description
1,2,7-Tribromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₅Br₃OThis compound is notable for its bromine substitutions at the 1, 2, and 7 positions on the dibenzofuran structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,7-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Major Products Formed
Substitution: Hydroxyl-dibenzofuran, amino-dibenzofuran.
Oxidation: Dibenzofuran-2,3-dione.
Reduction: Dibenzofuran.
Scientific Research Applications
1,2,7-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,7-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7-Tribromo-dibenzofuran
- 1,2,4-Tribromo-dibenzofuran
- 1,3,7-Tribromo-dibenzofuran
Uniqueness
1,2,7-Tribromo-dibenzofuran is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other tribromo-dibenzofurans, it may exhibit different reactivity in substitution and oxidation reactions, as well as distinct biological properties .
Properties
IUPAC Name |
1,2,7-tribromodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-9-4-3-8(14)12(15)11(7)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVOJXUXBYPXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C(=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423825 |
Source
|
Record name | 1,2,7-tribromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-37-6 |
Source
|
Record name | 1,2,7-tribromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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